2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide
Description
This compound belongs to the triazoloquinoxaline-acetamide class, characterized by a fused heterocyclic core (triazolo[4,3-a]quinoxaline) substituted with a 2,3-dimethylphenoxy group at position 4 and an N-(2-methoxyphenyl)acetamide moiety at position 2. The 2-methoxyphenyl group may enhance lipophilicity, influencing pharmacokinetic properties like membrane permeability .
Properties
IUPAC Name |
2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O4/c1-16-9-8-14-21(17(16)2)35-25-24-29-30(15-23(32)27-19-11-5-7-13-22(19)34-3)26(33)31(24)20-12-6-4-10-18(20)28-25/h4-14H,15H2,1-3H3,(H,27,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVSUYNBKGYROE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC=C5OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar [1,2,4]triazolo [4,3-a]quinoxaline derivatives have been reported to interact with dna and PCAF (P300/CBP-associated factor), a histone acetyltransferase.
Mode of Action
The compound likely interacts with its targets through a process known as DNA intercalation. This involves the insertion of the planar molecule between the base pairs of the DNA helix, disrupting normal DNA function. In the case of PCAF, the compound may bind to the bromodomain of PCAF, inhibiting its activity.
Biochemical Pathways
Dna intercalation can disrupt dna replication and transcription, leading to cell death. Inhibition of PCAF can affect gene expression and cellular processes such as cell growth and differentiation.
Biological Activity
The compound 2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
This compound features a triazoloquinoxaline core , which is known for diverse biological activities. Its synthesis typically involves several steps:
- Formation of the Triazoloquinoxaline Core : Cyclization of appropriate precursors.
- Introduction of the Phenoxy Group : Substitution reaction to incorporate the phenoxy group.
- Acetylation : Final acetylation step to yield the target compound.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, studies on triazoloquinoxaline derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Antiviral Activity
In vitro studies have demonstrated that quinoxaline derivatives can inhibit reverse transcriptase activity in HIV-1 . The compound's structure suggests potential for similar antiviral effects, making it a candidate for further investigation in antiviral drug development.
Enzyme Inhibition
The compound may act as an enzyme inhibitor. It has been suggested that triazoloquinoxaline derivatives can inhibit specific enzymes involved in various biochemical pathways. This property could be leveraged for therapeutic applications in conditions where enzyme modulation is beneficial .
Case Study 1: Antiviral Evaluation
A study evaluated the anti-HIV activity of quinoxaline compounds, finding that some exhibited low EC50 values (effective concentration for 50% inhibition) against viral replication. For instance, one compound showed an EC50 of 3.1 nM compared to a reference drug with an EC50 of 6.7 nM . This suggests that similar derivatives could potentially offer comparable or enhanced antiviral efficacy.
Case Study 2: Antibacterial Activity
Another study focused on the antibacterial properties of triazoloquinoxaline compounds against various pathogens. The results indicated a clear dose-dependent response in bacterial inhibition, highlighting the potential of these compounds in treating bacterial infections .
Comparative Analysis
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of quinoxaline derivatives as anticancer agents. The compound has been evaluated for its ability to inhibit tumor growth through mechanisms involving DNA interaction and apoptosis induction.
Key Findings:
- Mechanism of Action : The compound binds to DNA, increasing its affinity and disrupting cellular processes essential for cancer cell survival. This interaction is facilitated by the side chains that enhance binding to both the minor and major grooves of DNA .
- Case Studies : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For example, derivatives with specific substitutions showed up to 70% inhibition in cell viability at low micromolar concentrations .
Antimicrobial Properties
The compound has also shown promising antimicrobial properties against a spectrum of pathogens.
Antibacterial Activity:
- Testing : Various derivatives were synthesized and tested against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
- Results : Compounds exhibited significant antibacterial activity, with some demonstrating potency comparable to standard antibiotics like chloramphenicol .
Antitubercular Activity:
- The quinoxaline derivatives have been evaluated for their effectiveness against Mycobacterium tuberculosis, showing potential as new therapeutic agents for tuberculosis treatment due to their ability to inhibit bacterial growth effectively .
Anti-inflammatory Effects
The anti-inflammatory properties of the compound have been investigated as well.
Mechanism:
- The compound's ability to inhibit lipoxygenase (LOX) activity has been linked to its anti-inflammatory effects. LOX is involved in the metabolism of arachidonic acid, leading to pro-inflammatory mediators .
Findings:
- In vivo studies indicated that certain derivatives significantly reduced inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases .
Neuropharmacological Applications
The neuropharmacological profile of quinoxaline derivatives indicates their potential use in treating neurological disorders.
Antidepressant Activity:
- Certain compounds from this class have demonstrated rapid antidepressant-like effects in behavioral models. They interact with adenosine receptors (A1 and A2), which are implicated in mood regulation .
- Case Studies : In animal studies, specific derivatives reduced immobility in forced swim tests, a common measure for antidepressant efficacy .
Summary Table of Applications
| Application | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer | DNA binding and apoptosis induction | Significant cytotoxicity against cancer cells |
| Antimicrobial | Inhibition of bacterial growth | Effective against Staphylococcus aureus and E. coli |
| Anti-inflammatory | LOX inhibition | Reduced inflammation markers in vivo |
| Neuropharmacological | Adenosine receptor modulation | Rapid antidepressant-like effects |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
A comparative analysis with structurally related compounds reveals key differences in substituents and bioactivity:
Key Observations
Steric Effects: The 2-methoxyphenyl group in the target compound may reduce steric hindrance compared to bulkier 2,4-dimethylphenyl (F842-0825), favoring receptor binding .
Synthetic Pathways: Click Chemistry: Used for triazole-linked compounds (e.g., 11f), but the target compound’s fused triazoloquinoxaline core likely requires cyclization or condensation reactions .
Toxicological Profiles :
- Compounds with nitro groups (e.g., 11f) or halogens (e.g., 2,4-dichlorophenyl in ) exhibit higher acute toxicity (GHS Category 2–3) compared to methoxy/methyl-substituted derivatives .
- The target compound’s absence of halogens or nitro groups may reduce cytotoxicity risks .
Therapeutic Potential: Triazoloquinoxalines with methoxy groups (target compound, ) align with ferroptosis-inducing agents (FINs) described in , which selectively target cancer cells . Quinazoline diones () show anticonvulsant activity, suggesting structural analogs of the target compound may have neurological applications .
Research Findings and Data
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
